

# Preliminary Toxicity Profile of "Melody": A Clarification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Melody*

Cat. No.: *B1256881*

[Get Quote](#)

Researchers, scientists, and drug development professionals are advised that public records do not contain a toxicity profile for a drug or chemical compound named "**Melody**." The term "**Melody**" is, however, associated with two prominent clinical trials and a medical device. This guide will clarify these entities and present relevant safety information where available.

## The MELODY Clinical Trial Program

The name "**MELODY**" is primarily linked to a pivotal Phase 3 clinical trial program for MEDI8897, now known as Nirsevimab.

- Official Title: A Phase 3 Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of MEDI8897, a Monoclonal Antibody With an Extended Half-life Against Respiratory Syncytial Virus, in Healthy Late Preterm and Term Infants (**MELODY**).
- Purpose: The study was designed to assess the efficacy, safety, pharmacokinetics, and antidrug antibody response of Nirsevimab for preventing medically attended lower respiratory tract infections caused by the Respiratory Syncytial Virus (RSV) in healthy infants.
- Population: The trial enrolled approximately 3,000 healthy late preterm and term infants.

## Experimental Protocol Overview

The **MELODY** trial was a randomized, double-blind, placebo-controlled study. A simplified workflow is as follows:



[Click to download full resolution via product page](#)

Caption: Simplified workflow for the **MELODY** Phase 3 clinical trial.

## Safety and Efficacy of Nirsevimab (MEDI8897)

The **MELODY** trial was a key study in the development of Nirsevimab, which is now approved for the prevention of RSV in infants. The safety and efficacy data from this trial and others are publicly available through regulatory agency documentation (e.g., FDA, EMA) and peer-reviewed publications. The trial's purpose was to evaluate safety, and a full safety profile is not detailed in the provided search results.

## The MELODY-1 Clinical Trial

Another clinical study, **MELODY-1**, is a Phase 1b trial investigating a different therapeutic agent.

- Official Title: A Phase 1b, Randomized, Open-Label Trial to Evaluate Safety, Engraftment, and Initial
- To cite this document: BenchChem. [Preliminary Toxicity Profile of "Melody": A Clarification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1256881#preliminary-toxicity-profile-of-melody>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)